molecular formula C24H20ClN3O3S B15008392 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B15008392
M. Wt: 466.0 g/mol
InChI Key: SPIQIZBUUITZCF-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including a benzyl group, a methylsulfanyl group, and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the Fischer indole synthesis, reducing reaction times to less than 10 minutes . The process is designed to be efficient in terms of time, cost, yield, and energy consumption, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole core can interact with various biological receptors, while the nitrophenyl and methylsulfanyl groups can modulate its activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the benzyl, methylsulfanyl, and nitrophenyl groups, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-chloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C24H20ClN3O3S/c1-32-24-18-9-5-6-10-20(18)27(15-16-7-3-2-4-8-16)22(24)14-23(29)26-19-12-11-17(25)13-21(19)28(30)31/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

SPIQIZBUUITZCF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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